molecular formula C19H20O4 B2945979 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde CAS No. 864663-81-0

4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde

Cat. No.: B2945979
CAS No.: 864663-81-0
M. Wt: 312.365
InChI Key: DBFMYLACZTUESM-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde is a complex organic compound characterized by its unique structure, which includes an aldehyde group, multiple ether linkages, and a methoxy-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the etherification of 2-methoxy-4-prop-2-enylphenol with ethylene glycol derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the etherification and formylation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the aromatic ring and ether linkages may interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-4-15-7-10-18(19(13-15)21-2)23-12-11-22-17-8-5-16(14-20)6-9-17/h3,5-10,13-14H,1,4,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMYLACZTUESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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